molecular formula C18H17N3O3 B2461019 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 953205-46-4

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2461019
CAS No.: 953205-46-4
M. Wt: 323.352
InChI Key: BBSGHOYJTLMYCH-UHFFFAOYSA-N
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Description

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, while the pyridinylmethylacetamide moiety is attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(5-(4-methylphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound belonging to the isoxazole derivatives class. Its biological activities have garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : This is achieved through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
  • Introduction of the Methoxyphenyl Group : This is accomplished via a substitution reaction using appropriate reagents.
  • Attachment of the Pyridinyl Group : The pyridin-3-yl group is introduced through coupling reactions such as Suzuki or Heck coupling.

The molecular formula for this compound is C17H15N3O3C_{17}H_{15}N_{3}O_{3} with a molecular weight of 309.32 g/mol .

The biological activity of this compound may involve interactions with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting biochemical pathways crucial for disease progression.
  • Receptor Modulation : It may bind to certain receptors, altering cellular responses and signaling pathways.
  • Cellular Signaling Interference : The compound could interfere with cellular signaling pathways, leading to altered cellular functions .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on isoxazole derivatives have shown inhibitory effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Properties

The compound's structure suggests it may possess anti-inflammatory activity. Isoxazole derivatives have been reported to inhibit inflammatory mediators, which could make this compound a candidate for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that related compounds demonstrate antimicrobial properties. The presence of the methoxyphenyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit growth .

Case Studies and Research Findings

StudyFindings
Study on Isoxazole DerivativesDemonstrated significant antitumor activity against BRAF(V600E) mutations in cancer models, indicating potential therapeutic applications in oncology .
Anti-inflammatory ResearchFound that isoxazole derivatives can inhibit nitric oxide production in macrophages, suggesting their role in reducing inflammation .
Antimicrobial EvaluationCompounds with similar structures exhibited moderate to high activity against various bacterial strains, highlighting their potential as new antimicrobial agents .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-16-6-4-14(5-7-16)17-9-15(21-24-17)10-18(22)20-12-13-3-2-8-19-11-13/h2-9,11H,10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSGHOYJTLMYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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